4-Bromo-3'-iso-propylbenzhydrol
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Overview
Description
4-Bromo-3’-iso-propylbenzhydrol is an organic compound that features a bromine atom and an iso-propyl group attached to a benzhydrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-iso-propylbenzhydrol typically involves the bromination of a suitable precursor, such as benzhydrol, followed by the introduction of the iso-propyl group. One common method involves the use of bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination. The iso-propyl group can be introduced via Friedel-Crafts alkylation using iso-propyl chloride (CH3CHClCH3) and aluminum chloride (AlCl3) as a catalyst .
Industrial Production Methods
Industrial production of 4-Bromo-3’-iso-propylbenzhydrol may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3’-iso-propylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 4-Bromo-3’-iso-propylbenzophenone.
Reduction: Formation of 3’-iso-propylbenzhydrol.
Substitution: Formation of 4-methoxy-3’-iso-propylbenzhydrol or 4-cyano-3’-iso-propylbenzhydrol.
Scientific Research Applications
4-Bromo-3’-iso-propylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-iso-propylbenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and iso-propyl group can influence the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3’-methylbenzhydrol
- 4-Bromo-3’-ethylbenzhydrol
- 4-Bromo-3’-tert-butylbenzhydrol
Uniqueness
4-Bromo-3’-iso-propylbenzhydrol is unique due to the presence of the iso-propyl group, which imparts distinct steric and electronic effects compared to other alkyl-substituted benzhydrols. These effects can influence the compound’s reactivity, binding affinity, and overall chemical behavior .
Properties
IUPAC Name |
(4-bromophenyl)-(3-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)13-4-3-5-14(10-13)16(18)12-6-8-15(17)9-7-12/h3-11,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPZORSKKSNFIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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